molecular formula C17H26ClNO4 B12767163 4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride CAS No. 134826-26-9

4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride

Cat. No.: B12767163
CAS No.: 134826-26-9
M. Wt: 343.8 g/mol
InChI Key: NXBZTQYDIRYTNX-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride is unique due to its specific structural features, such as the presence of the 3,4-dimethoxyphenyl group and the acetate ester. These structural elements may confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

CAS No.

134826-26-9

Molecular Formula

C17H26ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl] acetate;hydrochloride

InChI

InChI=1S/C17H25NO4.ClH/c1-13(19)22-15-7-10-18(11-8-15)9-6-14-4-5-16(20-2)17(12-14)21-3;/h4-5,12,15H,6-11H2,1-3H3;1H

InChI Key

NXBZTQYDIRYTNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCN(CC1)CCC2=CC(=C(C=C2)OC)OC.Cl

Origin of Product

United States

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